IC50 Value Comparison: Position Icmt-IN-22 as a Moderately Potent, Distinct Data Point in the THP SAR Series
Icmt-IN-22 (compound 62) demonstrates an ICMT inhibitory activity of IC50 = 0.63 μM . This positions it as a significantly less potent analog compared to the series' most potent compound, ICMT-IN-1 (IC50 = 0.0013 μM), representing a 484-fold decrease in activity. It is also approximately 2-fold more potent than ICMT-IN-13 (IC50 = 0.47 μM) and 20-fold less potent than ICMT-IN-11 (IC50 = 0.031 μM) . This specific, intermediate potency value provides a crucial data point for constructing a comprehensive SAR profile of the THP series.
| Evidence Dimension | In vitro ICMT inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.63 μM |
| Comparator Or Baseline | ICMT-IN-1 (compound 75): IC50 = 0.0013 μM; ICMT-IN-13 (compound 49): IC50 = 0.47 μM; ICMT-IN-11 (compound 48): IC50 = 0.031 μM |
| Quantified Difference | 484-fold less potent than ICMT-IN-1; ~2-fold more potent than ICMT-IN-13; ~20-fold less potent than ICMT-IN-11 |
| Conditions | In vitro ICMT inhibition assay using membrane preparations (exact conditions from Judd et al., 2011). |
Why This Matters
This quantitative distinction is essential for researchers requiring a tool compound with moderate potency to avoid complete target saturation, enabling the study of graded biological responses or serving as a comparator to more potent analogs within the same chemical series.
